
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate is an organic compound with a unique structure that includes a pyrazolidine ring substituted with sulfanyl and dibenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate typically involves the reaction of pyrazolidine derivatives with benzyl halides in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene and bases such as sodium hydride or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups or the pyrazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazolidine derivatives, and substituted benzyl or pyrazolidine compounds.
Applications De Recherche Scientifique
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The benzyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzyl 4-hydroxypyrazolidine-1,2-dicarboxylate
- Dibenzyl 4-aminopyrazolidine-1,2-dicarboxylate
- Dibenzyl 4-methylpyrazolidine-1,2-dicarboxylate
Uniqueness
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
128225-53-6 |
|---|---|
Formule moléculaire |
C19H20N2O4S |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H20N2O4S/c22-18(24-13-15-7-3-1-4-8-15)20-11-17(26)12-21(20)19(23)25-14-16-9-5-2-6-10-16/h1-10,17,26H,11-14H2 |
Clé InChI |
XOVYEDFNLUNMAG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(N1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


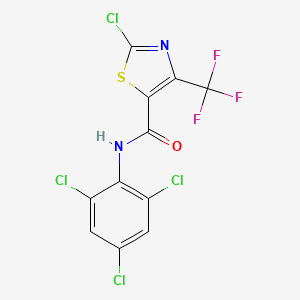
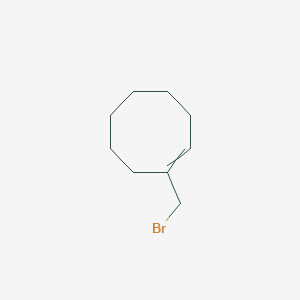

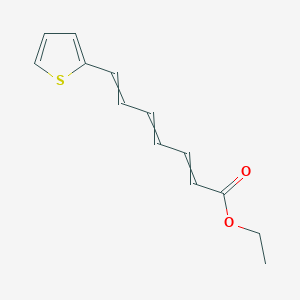
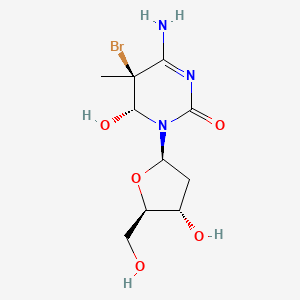
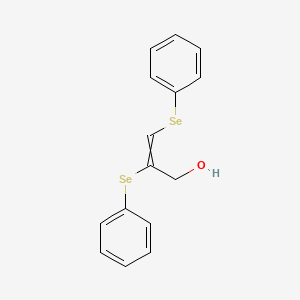
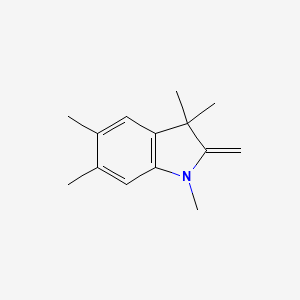
![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
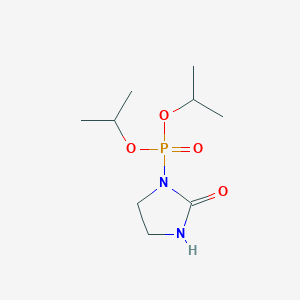
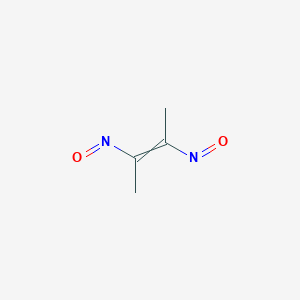

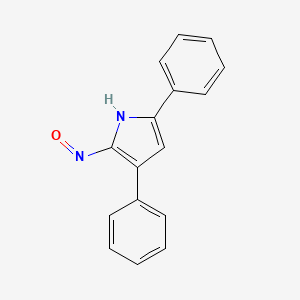
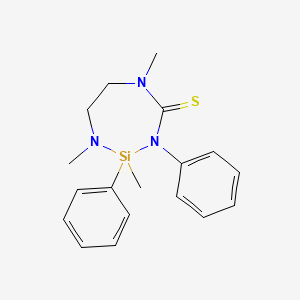
![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)
